Artemether- 13C, d3
Description
Rationale for Isotopic Labeling (13C, d3) of Artemether (B1667619) for Advanced Research Applications
The specific choice of labeling Artemether with both carbon-13 and deuterium (B1214612) (d3) is a strategic one, designed to maximize its utility in research. Artemether is a methyl ether derivative of artemisinin (B1665778) and is known for its rapid metabolism in the body, primarily to its active metabolite, dihydroartemisinin (B1670584) (DHA). fda.govwikipedia.org
The ¹³C and d3 labels on the methoxy (B1213986) group of Artemether create a distinct mass signature. synzeal.com This allows researchers using mass spectrometry to easily differentiate the parent drug from its metabolites and other endogenous compounds within a complex biological sample, such as plasma. nih.gov The deuterium labeling, in particular, can also offer insights into metabolic pathways and reaction kinetics due to the kinetic isotope effect. symeres.com
This dual-labeling approach is particularly valuable in:
Quantification in Biological Matrices: The labeled Artemether serves as a robust internal standard for the precise quantification of unlabeled Artemether in plasma samples, a critical aspect of pharmacokinetic studies. caymanchem.comclearsynth.comnih.gov
Metabolite Identification: The distinct isotopic signature helps in unequivocally identifying metabolites formed through the demethylation of Artemether. medchemexpress.com
Drug-Drug Interaction Studies: By tracing the labeled compound, scientists can investigate how co-administered drugs affect the metabolism and pharmacokinetics of Artemether.
Overview of Key Research Domains Leveraging Artemether-13C, d3
The unique properties of Artemether-13C, d3 make it a valuable tool across several research domains:
Drug Metabolism and Pharmacokinetics (DMPK): This is the primary area of application. Researchers use Artemether-13C, d3 to conduct detailed studies on how the drug is absorbed, distributed, metabolized, and excreted. This is essential for understanding its efficacy and for the development of new antimalarial therapies.
Clinical Pharmacology: In clinical trials, Artemether-13C, d3 can be used to assess the pharmacokinetic profiles of Artemether in different patient populations. asm.org This can help in understanding variability in drug response and in optimizing treatment regimens.
Analytical Method Development: The labeled compound is crucial for developing and validating sensitive and specific analytical methods, typically using LC-MS/MS, for the quantification of Artemether and its metabolites in biological samples. synzeal.comnih.gov
The following table provides a summary of the key characteristics of Artemether-13C, d3:
| Property | Value |
| Chemical Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-(Methoxy-13C-d3)-3,6,9-trimethyldecahydro-12H-3,12-epoxy symeres.comdioxepino[4,3-i]isochromene |
| Molecular Formula | C₁₅¹³CH₂₃D₃O₅ |
| Molecular Weight | 302.39 g/mol |
| Appearance | White to Off-white Solid |
| Primary Application | Internal standard for quantification of Artemether by GC- or LC-mass spectrometry |
| Data sourced from multiple chemical suppliers. pharmaffiliates.com |
Detailed research findings from studies utilizing labeled Artemether highlight its importance. For instance, studies have used Artemether-d3 and Dihydroartemisinin-d3 as internal standards to develop and validate LC-MS/MS methods for the simultaneous quantification of Artemether and Dihydroartemisinin in human plasma. nih.govspringermedizin.de These methods are essential for pharmacokinetic studies that inform treatment guidelines for malaria. nih.gov Research has also shown that in some patient samples, particularly from malaria patients, artemisinin derivatives can degrade during sample analysis. The use of stable isotope-labeled internal standards like Artemether-¹³CD₃ is critical as they degrade similarly to the unlabeled drug, allowing for accurate quantification despite this instability. nih.gov
Properties
Molecular Formula |
C₁₅¹³CH₂₃D₃O₅ |
|---|---|
Molecular Weight |
302.39 |
Synonyms |
(3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-3C, d3; Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-3C, d3; Artemos-3C, d3; Artenam-3C, d3; Ar |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Artemether 13c, D3
Strategies for Site-Specific Isotopic Enrichment within the Artemether (B1667619) Molecular Framework
The isotopic labeling of Artemether-¹³C, d₃ is strategically focused on the methoxy (B1213986) group at the C-10 position of the molecule. This specific enrichment is based on the common synthetic route to artemether from its precursor, dihydroartemisinin (B1670584) (DHA). nih.gov DHA, a derivative of artemisinin (B1665778), possesses a reactive lactol (hemiacetal) functional group. The conversion of this hydroxyl group to a methyl ether introduces the methoxy moiety.
The strategy for producing Artemether-¹³C, d₃, therefore, involves utilizing a methylating agent that is enriched with one Carbon-13 (¹³C) atom and three deuterium (B1214612) (²H or D) atoms. By directing the methylation reaction to the specific hydroxyl group on DHA, the isotopic labels ([¹³C] and d₃) are incorporated exclusively at the desired methoxy position. This site-specific labeling is critical because it ensures that the labeled molecule is chemically identical to the unlabeled drug, differing only in mass. nih.gov This property is paramount for its use as an internal standard in bioanalytical assays, as it co-elutes with the analyte and exhibits similar ionization efficiency in mass spectrometry, allowing for accurate correction of analytical variability. nih.govescholarship.org The chemical name, (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-(Methoxy-¹³C, d₃)-3,6,9-trimethyldecahydro-12H-3,12-epoxy schd-shimadzu.comadvatechgroup.comdioxepino[4,3-i]isochromene, explicitly defines this precise location of the isotopic labels. synzeal.comkmpharma.in
Chemical Synthesis Pathways for the Production of Artemether-¹³C, d₃
The primary chemical synthesis pathway for Artemether-¹³C, d₃ begins with the precursor compound dihydroartemisinin (DHA). The synthesis is a straightforward etherification reaction.
The key steps are as follows:
Starting Material : The synthesis commences with dihydroartemisinin (DHA), which is obtained from the reduction of artemisinin.
Labeled Reagent : A specialized, isotopically enriched methylating agent is required. The common choice is [¹³C, d₃]-methyl iodide (¹³CH₃I) or a similar reactive methyl source like [¹³C, d₃]-methyl triflate. This reagent contains the heavy isotopes that will be incorporated into the final product.
Etherification Reaction : Dihydroartemisinin is reacted with the [¹³C, d₃]-methylating agent in the presence of a suitable base. The base, such as sodium hydride (NaH) or silver(I) oxide (Ag₂O), deprotonates the hydroxyl group of the lactol in DHA, forming an alkoxide.
Nucleophilic Substitution : The resulting alkoxide acts as a nucleophile, attacking the electrophilic ¹³C-methyl group of the labeled methylating agent in a Williamson ether synthesis-type reaction. This step forms the ether linkage and incorporates the ¹³C, d₃-methoxy group at the C-10 position.
Purification : Following the reaction, the crude product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate Artemether-¹³C, d₃ from unreacted starting materials and reaction byproducts. advatechgroup.comsyninnova.com
This pathway ensures high-yield and site-specific incorporation of the isotopic label, resulting in the desired β-Artemether-¹³C, d₃ isomer. schd-shimadzu.comsynzeal.com
Radiochemical and Isotopic Purity Assessment of Artemether-¹³C, d₃
Assessing the purity of Artemether-¹³C, d₃ is a critical quality control step. Since ¹³C and deuterium are stable, non-radioactive isotopes, the term "radiochemical purity" is not applicable; instead, chemical and isotopic purity are the correct parameters for evaluation. lablogic.comymaws.com
Chemical Purity : This refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. It is typically determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric detection. core.ac.uk Commercial suppliers of Artemether-¹³C, d₃ report chemical purity levels typically greater than 95% or 98%. schd-shimadzu.comadvatechgroup.com
Isotopic Purity (Isotopic Enrichment) : This measures the extent to which the compound has been enriched with the heavy isotopes at the specified position. It is defined as the percentage of molecules that contain the ¹³C and d₃ labels. This is a critical parameter, as high isotopic enrichment minimizes interference from naturally occurring isotopes. The isotopic purity for Artemether-¹³C, d₃ is generally very high, with manufacturers reporting minimum isotopic enrichment levels of 99% for ¹³C and 98% for deuterium (²H). schd-shimadzu.comsyninnova.com
Table 1: Purity Specifications for Artemether-¹³C, d₃ from Commercial Sources This is an interactive table. Click on the headers to sort the data.
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Chemical Purity | >95% | HPLC | advatechgroup.comadvatechgroup.com |
| Chemical Purity | >98% | HPLC | schd-shimadzu.com |
| Isotopic Enrichment | 99 atom % ¹³C | Mass Spectrometry | syninnova.com |
| Isotopic Enrichment | 99 atom % D | Mass Spectrometry | syninnova.com |
Advanced Analytical Confirmation of Labeling Position and Isotopic Abundance
To unequivocally confirm the molecular structure, the precise location of the isotopic labels, and the isotopic abundance, a combination of advanced spectroscopic and spectrometric techniques is employed.
NMR spectroscopy is the definitive method for determining the exact location of isotopic labels within a molecular structure. tubitak.gov.tr For Artemether-¹³C, d₃, both ¹H NMR and ¹³C NMR spectra provide conclusive evidence of site-specific labeling.
¹H NMR Spectroscopy : In the proton NMR spectrum of unlabeled artemether, the methoxy group protons appear as a distinct singlet. For Artemether-¹³C, d₃, this singlet would be absent, confirming the replacement of the three methoxy protons with deuterium atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides direct proof of the ¹³C label's location. In unlabeled artemether, the methoxy carbon has a characteristic chemical shift. In the spectrum of the labeled compound, the signal for the ¹³C-enriched methoxy carbon would exhibit a distinct coupling pattern (a multiplet) due to the attached deuterium atoms (spin I=1). Its signal intensity would be significantly enhanced compared to the natural abundance ¹³C signals of the other carbon atoms in the molecule. This confirms both the location and the enrichment of the ¹³C label. tubitak.gov.trresearchgate.net
Molecular Ion Verification : HRMS measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to within 5 ppm). researchgate.net Unlabeled β-artemether has a molecular formula of C₁₆H₂₆O₅ and a monoisotopic mass of approximately 298.178 Da. nih.gov The labeled analogue, Artemether-¹³C, d₃, has a molecular formula of C₁₅¹³CH₂₃D₃O₅. cymitquimica.com Its calculated monoisotopic mass is approximately 302.203 Da, a shift of +4 Da. HRMS analysis confirms the presence of a molecular ion corresponding to this higher mass, verifying the successful incorporation of one ¹³C and three deuterium atoms. escholarship.orgschd-shimadzu.com
Tandem Mass Spectrometry (MS/MS) : To further confirm the label's position, tandem mass spectrometry (MS/MS) is used. scielo.br The molecular ion of Artemether-¹³C, d₃ is selected and fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern of artemether is well-characterized. scielo.br For the labeled compound, any fragments containing the methoxy group will show a corresponding mass shift of +4 Da compared to the fragments of unlabeled artemether. For instance, the precursor/product ion pair for the labeled internal standard has been reported as 320/267 (representing the [M+NH₄]⁺ adduct and a key fragment), confirming the label is intact in major fragments used for quantification. escholarship.orgescholarship.org This fragmentation analysis provides definitive evidence that the isotopic labels reside on the methoxy group.
Table 2: Key Physicochemical and Spectrometric Data for Artemether-¹³C, d₃ This is an interactive table. Click on the headers to sort the data.
| Property | Value | Method | Reference |
|---|---|---|---|
| Chemical Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-(Methoxy-¹³C,d₃)-3,6,9-trimethyldecahydro-12H-3,12-epoxy schd-shimadzu.comadvatechgroup.comdioxepino[4,3-i]isochromene | IUPAC Nomenclature | synzeal.comkmpharma.in |
| Molecular Formula | C₁₅¹³CH₂₃D₃O₅ | - | cymitquimica.com |
| Molecular Weight | ~302.4 g/mol | Mass Spectrometry | schd-shimadzu.com |
| Precursor Ion (m/z) | 320 ([M+NH₄]⁺) | LC-MS/MS (ESI+) | escholarship.orgescholarship.org |
Advanced Analytical Applications in Quantitative Biochemistry and Preclinical Pharmacology
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Artemether-13C, d3 as an Internal Standard
The development of robust and reliable LC-MS/MS methods is fundamental for the precise quantification of artemether (B1667619) and its metabolites in complex biological samples. The use of Artemether-13C, d3 as an internal standard is integral to this process, ensuring high accuracy and precision. escholarship.orgsimbecorion.com
In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique. spectroscopyonline.com The optimization of MRM transitions for both the analyte (artemether) and its stable isotope-labeled internal standard (Artemether-13C, d3) is a critical first step. This involves selecting a precursor ion (typically the protonated molecule [M+H]+ or an adduct) and a specific product ion that is generated through collision-induced dissociation (CID). cellbiopharm.com For artemether, cationized molecules, such as with Li+, Na+, or K+, are often used for monitoring. scielo.br
One study identified the precursor/product ion pair for Artemether-13C,d3 as m/z 320/267. nih.gov The mass difference between the labeled and unlabeled artemether ensures that they can be distinguished by the mass spectrometer, while their similar chemical properties ensure they behave almost identically during the analysis. simbecorion.com The optimization process also includes adjusting mass spectrometric parameters such as declustering potential, collision energy, and entrance and exit potentials to maximize the signal intensity for each transition. nih.govresearchgate.net
Table 1: Exemplary Optimized MS/MS Parameters for Artemether and its Internal Standard
| Parameter | Artemether | Artemether-13C, d3 | Dihydroartemisinin (B1670584) (DHA) | Dihydroartemisinin-d3 |
| Precursor Ion (m/z) | Varies | 320 | 302 | 305 |
| Product Ion (m/z) | Varies | 267 | 163 | 166 |
| Declustering Potential (DP) | Optimized | Optimized | Optimized | Optimized |
| Collision Energy (CE) | Optimized | Optimized | 20 V | Optimized |
Note: Specific values for parameters like DP and CE are instrument-dependent and must be empirically determined. Data for DHA and its labeled standard are included for context as they are often analyzed concurrently. nih.govcellbiopharm.com
A comprehensive validation process is essential to ensure that the analytical method is reliable and fit for its intended purpose. phytojournal.comukaazpublications.com This validation is performed according to guidelines from regulatory bodies like the FDA and EMA. springermedizin.denih.gov
Selectivity: The method must be able to differentiate the analyte and the internal standard from other components in the biological matrix. europa.eu This is typically assessed by analyzing blank matrix samples to check for interfering peaks at the retention times of the analyte and IS. phytojournal.com
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. scispace.com Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A correlation coefficient (r²) of >0.99 is generally considered acceptable. scispace.comsemanticscholar.org Linearity for artemether has been demonstrated in ranges such as 2.00 to 500 ng/ml. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. wisdomlib.orgnih.gov These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). For bioanalytical methods, the precision (expressed as relative standard deviation, %RSD) and accuracy (expressed as %bias) should generally be within ±15% (or ±20% at the lower limit of quantification, LLOQ). cellbiopharm.comcellbiopharm.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. who.int Artemether and other artemisinin (B1665778) derivatives have shown instability in certain matrices, particularly in hemolyzed plasma, which can be mitigated by additives like hydrogen peroxide. nih.govescholarship.orgresearchgate.net Studies have shown that artemether is generally stable in various dissolution media and under specific storage conditions, but can degrade under hydrolytic stress. researchgate.netresearchgate.net
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., CV ≤ 15%) |
| Stability | Analyte concentration within ±15% of nominal concentration |
Optimization of Multiple Reaction Monitoring (MRM) Transitions and Mass Spectrometric Parameters
Application in Absolute Quantification of Artemether and its Metabolites in Complex Biological Matrices
Artemether-13C, d3 is instrumental in the absolute quantification of artemether and its primary metabolite, dihydroartemisinin (DHA), in a variety of complex biological matrices. These matrices are commonly encountered in preclinical pharmacology and include tissue homogenates, cellular lysates, and biofluids from animal studies (e.g., plasma, blood). springermedizin.denih.gov
The process typically involves adding a known amount of Artemether-13C, d3 (and often a labeled version of DHA, like DHA-d3) to the biological sample at the beginning of the sample preparation procedure. springermedizin.denih.gov This is followed by an extraction step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to isolate the analytes from matrix components. springermedizin.dephytojournal.com The use of the stable isotope-labeled internal standard corrects for any loss of the analyte during these extraction steps and for variations in instrument response. wuxiapptec.com
For instance, a study quantifying artemether and DHA in human plasma used Artemether-d3 and Dihydroartemisinin-d3 as internal standards. springermedizin.de The samples were extracted using ethyl acetate (B1210297) and analyzed by LC-MS/MS. springermedizin.de This approach allows for the determination of key pharmacokinetic parameters such as maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which are vital for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. ijpsonline.com Median plasma concentrations of artemether and DHA have been reported in the range of 8.98–69.24 ng/mL and 16.30–90.90 ng/mL, respectively, in clinical studies. nih.gov
Precision and Accuracy Enhancement through Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis. youtube.com The use of Artemether-13C, d3 is a perfect example of the application of SIDMS in pharmaceutical analysis. simbecorion.com
In SIDMS, the isotopically labeled analog, Artemether-13C, d3, is chemically identical to the analyte, artemether. simbecorion.com This means it co-elutes during chromatography and experiences the same ionization efficiency (or suppression/enhancement due to matrix effects) in the mass spectrometer's ion source. wuxiapptec.com By calculating the ratio of the response of the analyte to the response of the known quantity of the internal standard, any variations introduced during sample workup or analysis are effectively cancelled out. wuxiapptec.com This significantly reduces the method's variability and improves both precision and accuracy compared to methods using structural analog internal standards or external calibration. simbecorion.com The key is that the mass difference (ideally 3 atomic mass units or more) allows the mass spectrometer to detect and quantify the analyte and the internal standard independently. simbecorion.com
Role of Artemether-13C, d3 in Bioanalytical Method Transfer and Harmonization Studies
The transfer of bioanalytical methods between different laboratories or the harmonization of methods across multiple study sites is a critical aspect of drug development, particularly for large-scale preclinical or clinical trials. Artemether-13C, d3 plays a crucial role in ensuring the consistency and reliability of data generated in different locations.
When a validated LC-MS/MS method is transferred, the use of a stable isotope-labeled internal standard like Artemether-13C, d3 helps to mitigate inter-laboratory variability that can arise from differences in instrumentation, reagents, or minor procedural deviations. bioanalysis-zone.com Because the IS corrects for many common sources of analytical error, it makes the method more robust and transferable. wuxiapptec.com
In harmonization studies, where different laboratories may use slightly different procedures or equipment to analyze samples from the same study, the use of a common, well-characterized stable isotope-labeled internal standard is essential. It provides a common reference point that helps to ensure the data from all sites are comparable and can be pooled for a unified analysis. bioanalysis-zone.com Regulatory guidelines, such as the ICH M10, emphasize the importance of well-characterized reagents, and stable isotope-labeled internal standards are recommended for mass spectrometric assays to ensure data integrity across different sites. bioanalysis-zone.com
Mechanistic Investigations of Biotransformation and Metabolic Fate Preclinical and in Vitro Focus
Identification and Structural Elucidation of Artemether (B1667619) Metabolites Using Artemether-13C, d3 as a Tracer
The use of Artemether-13C, d3 is instrumental in accurately identifying and structurally characterizing its metabolites within complex biological samples. The stable isotope label provides a distinct mass signature that allows for the clear differentiation of drug-related compounds from endogenous molecules.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique for targeted metabolite profiling. springermedizin.denih.gov In this approach, known and predicted metabolites of artemether are specifically monitored. The primary and most active metabolite of artemether is dihydroartemisinin (B1670584) (DHA). fda.govwho.intresearchgate.net The biotransformation of artemether to DHA is a critical step, as DHA is considered the ultimate active agent against malaria parasites. who.int
Studies utilizing LC-MS/MS can precisely quantify the concentrations of both artemether and DHA in various biological matrices, such as plasma. springermedizin.denih.gov The use of stable isotope-labeled internal standards, like Artemether-13C, d3 and its corresponding labeled metabolite, is crucial for accurate quantification. For instance, a study quantifying artemether and DHA in human plasma used stable isotope-labeled versions of both compounds as internal standards to ensure the precision of the assay. nih.gov
Table 1: Example Data from Targeted Metabolite Profiling in Human Plasma
| Analyte | Median Plasma Concentration (Day 3) (ng/mL) | Median Plasma Concentration (Day 7) (ng/mL) |
| Artemether | 8.98–69.24 | - |
| Dihydroartemisinin (DHA) | 16.30–90.90 | - |
Note: Data adapted from a study on the therapeutic efficacy of artemether-lumefantrine. springermedizin.de The table is for illustrative purposes and specific values can vary based on study design.
Untargeted metabolomics aims to capture a comprehensive snapshot of all metabolites present in a biological sample. When combined with stable isotope labeling, this approach becomes a powerful tool for discovering novel metabolites. osti.govnih.gov By feeding cells or organisms with a 13C-labeled precursor like Artemether-13C, d3, downstream metabolites will incorporate the heavy isotope, creating a distinct isotopic signature. osti.gov
This signature, a characteristic mass shift, allows for the confident identification of drug-derived metabolites from the thousands of features detected in an untargeted analysis. osti.govnih.gov Algorithms and software, such as X13CMS, are designed to specifically detect these isotopic peak pairs in mass spectrometry data, facilitating the discovery of previously unknown biotransformation products. nih.gov This strategy enables a more complete understanding of the metabolic pathways involved in the drug's disposition. nih.govnih.gov
Targeted Metabolite Profiling using LC-MS/MS and High-Resolution MS
In Vitro Metabolic Stability and Reaction Phenotyping Studies in Hepatic Systems (e.g., liver microsomes, hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are essential for predicting a drug's metabolic fate in the body. srce.hrnuvisan.com These systems contain the primary enzymes responsible for drug metabolism and are used to assess metabolic stability and identify the specific enzymes involved. srce.hrevotec.com
Metabolic stability assays measure the rate at which a compound is metabolized by hepatic enzymes. nuvisan.comif-pan.krakow.pl This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which reflects the inherent ability of the liver to eliminate the drug. nuvisan.comif-pan.krakow.pl These parameters are crucial for predicting in vivo pharmacokinetic properties like hepatic clearance and bioavailability. nuvisan.com
In a typical assay, Artemether-13C, d3 would be incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured by LC-MS. evotec.com The use of the labeled compound ensures accurate detection and quantification amidst the complex matrix of the in vitro system.
Table 2: Illustrative In Vitro Metabolic Stability Data for a Test Compound
| In Vitro System | Parameter | Value |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | 30.9 µL/min/mg |
| Human Hepatocytes | Intrinsic Clearance (CLint) | 21.6 µL/min/10⁶ cells |
| Rat Liver Microsomes | Intrinsic Clearance (CLint) | 201 µL/min/mg |
| Rat Hepatocytes | Intrinsic Clearance (CLint) | 129 µL/min/10⁶ cells |
Note: This table presents example data from a study on a different compound to illustrate the types of parameters measured. evotec.com Values for artemether would be determined in specific experiments.
Reaction phenotyping studies are performed to identify the specific enzymes responsible for a drug's metabolism. bienta.netevotec.com This is critical for predicting potential drug-drug interactions. bienta.net For artemether, metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system. springermedizin.de
Specifically, CYP3A4 is the primary enzyme involved in the O-demethylation of artemether to its active metabolite, DHA. fda.govnih.gov Other enzymes, such as CYP2B6, CYP2C9, and CYP2C19, may also play a lesser role. researchgate.net Studies have shown that genetic variations (polymorphisms) in these enzymes, particularly CYP2B6 and CYP3A4/5, can influence plasma concentrations of artemether and DHA, potentially affecting therapeutic outcomes. springermedizin.demdpi.com In vitro studies using human recombinant CYP enzymes can confirm the contribution of each specific isoform to the metabolism of Artemether-13C, d3. bienta.net
Determination of Intrinsic Clearance and Metabolic Half-Life
Determination of Enzyme Kinetics and Inhibition Profiles (e.g., CYP450, UGT) Using Labeled Substrates
Understanding the kinetics of the enzymes that metabolize a drug is essential for predicting its behavior at different concentrations. Using Artemether-13C, d3 as a substrate, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the primary metabolizing enzymes, such as CYP3A4. nih.gov
These studies often use recombinant human CYP enzymes to assess the kinetics of individual isoforms. nih.gov For example, an in vitro study evaluated the impact of various CYP3A4 genetic variants on the metabolism of artemether, demonstrating that different variants had significantly different intrinsic clearance rates for the drug. nih.gov Such data is vital for understanding inter-individual variability in drug response.
Furthermore, it is important to assess whether artemether or its metabolites can inhibit or induce the activity of drug-metabolizing enzymes. nih.gov Artemisinin (B1665778) and its derivatives have been shown to be inducers of CYP3A4 activity. fda.govmdpi.com Inhibition studies, often using a cocktail of probe substrates for different CYP isoforms, can determine the potential of Artemether-13C, d3 to affect the metabolism of co-administered drugs. nih.gov The use of the labeled compound helps to distinguish its metabolic profile from that of the probe substrates.
Tracing of Metabolic Pathways and Pathways of Elimination in Preclinical Animal Models
The elucidation of the metabolic fate of artemether in preclinical animal models is greatly enhanced by the use of isotopically labeled compounds. The strategic placement of stable isotopes, such as Carbon-13 (¹³C) and deuterium (B1214612) (d3), within the drug's molecular structure allows researchers to meticulously track its journey through absorption, distribution, metabolism, and excretion (ADME) processes. The compound Artemether-¹³C, d3, which features a ¹³C atom in the core structure and three deuterium atoms on the methoxy (B1213986) group, is a powerful tool for these investigations. This dual-labeling strategy enables the differentiation and tracing of various metabolic pathways, particularly the crucial demethylation process. clearsynth.com
Mechanistic studies employ Artemether-¹³C, d3 to unravel the complex biochemical transformations the drug undergoes. By tracking the isotopically labeled drug and its metabolites in biological samples like plasma, urine, bile, and feces, scientists can identify the primary sites of metabolism and the chemical nature of the resulting products. nih.gov This approach is fundamental to understanding the drug's mechanism of action, identifying active metabolites, and assessing the safety of combination therapies.
Preclinical studies, primarily in rat models, have been instrumental in mapping the biotransformation and elimination routes of artemether. Research using radiolabeled artemether, specifically [¹⁴C]-artemether, has provided quantitative insights into its excretion. Following intravenous administration to rats, a significant portion of the administered radioactivity is recovered in the bile. researchgate.net This indicates that biliary excretion is a major pathway for the elimination of artemether and its metabolites.
Detailed research findings from studies in Wistar rats have identified the major metabolites and their excretion patterns. The primary metabolic transformations include demethylation, hydroxylation, and subsequent glucuronidation. nih.govresearchgate.net
Key Research Findings:
Primary Elimination Route: The principal route of elimination for artemether metabolites is via the bile. In one study using [¹⁴C]-labeled artemether administered intravenously to rats, approximately 38.6% of the radioactivity was recovered in the bile within the first 3 hours, and this increased to 42.3% within 5 hours. researchgate.net
Major Metabolic Pathway: The biotransformation of artemether predominantly involves O-demethylation to its primary active metabolite, dihydroartemisinin (DHA). nih.govnih.gov This is followed by extensive Phase I and Phase II metabolism.
Metabolite Identification: Advanced analytical techniques, such as high-resolution mass spectrometry combined with online hydrogen/deuterium exchange, have identified a vast number of metabolites in preclinical models. In one comprehensive study using rat liver microsomes, urine, and bile, a total of 77 Phase I metabolites and 12 Phase II metabolites were characterized. nih.gov The main Phase I metabolites are products of hydroxylation, dehydrogenation, demethylation, and deoxygenation. nih.gov These are then conjugated, primarily with glucuronic acid, to form water-soluble Phase II metabolites that can be readily excreted. nih.govresearchgate.net
The table below summarizes the major biliary metabolites of β-Artemether identified in rats, showcasing the predominance of glucuronide conjugates.
Interactive Data Table: Major Biliary Metabolites of β-Artemether in Rats (% of Biliary Radioactivity at 0-3h)
| Metabolite | Mean % of Biliary Radioactivity | Standard Deviation |
|---|---|---|
| 9α-hydroxyartemether glucuronide | 33.4 | +/- 6.8 |
| α-Dihydroartemisinin (DHA) glucuronide | 22.5 | +/- 4.4 |
| Monohydroxyartemether glucuronide (Isomer V) | 21.4 | +/- 3.0 |
| Dihydroxyartemether glucuronide | 6.0 | +/- 2.1 |
| Monohydroxyartemether glucuronide (Isomer IV) | 4.4 | +/- 1.7 |
| Monohydroxyartemether glucuronide (Isomer II) | 3.1 | +/- 0.9 |
| Monohydroxyartemether glucuronide (Isomer VI) | 3.0 | +/- 1.1 |
Data derived from a study using [¹³-¹⁴C]-artemether in Wistar rats. researchgate.net
The use of Artemether-¹³C, d3 is particularly valuable for dissecting these pathways. The d3 label on the methoxy group allows for precise tracking of the demethylation process leading to dihydroartemisinin, while the ¹³C label on the core structure helps to follow the fate of the rest of the molecule as it undergoes further hydroxylations and other modifications. This level of detail is crucial for building a complete picture of the drug's metabolic fate and for understanding how factors like co-administered drugs might influence its biotransformation.
Pharmacokinetic and Biopharmaceutical Research Applications Preclinical and in Vitro Focus
Quantitative Bioavailability and Biodistribution Assessments in Preclinical Animal Models Using Isotopic Tracers
The application of Artemether-13C, d3 as an isotopic tracer is fundamental to precisely evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of Artemether (B1667619) in preclinical animal models. This labeled analog allows researchers to differentiate the administered drug from any endogenously present compounds, leading to more accurate quantitative analysis.
Pharmacokinetic studies utilizing Artemether-13C, d3 enable the development of robust compartmental and non-compartmental models to describe the drug's disposition. In preclinical studies, these models are essential for understanding the time course of drug concentration in the body. For instance, population pharmacokinetic models have been developed to describe Artemether's pharmacokinetics in various populations, including children. uq.edu.aunih.govresearchgate.net These models can simulate drug exposure and help in understanding variability in drug response. nih.govresearchgate.net
A study in African children with malaria utilized population compartmental pharmacokinetic models to analyze plasma Artemether and DHA levels. nih.gov The data from such studies, often involving liquid chromatography-mass spectrometry for quantification, can be used to construct and validate these models. uq.edu.aunih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed to describe Artemether's pharmacokinetics in both adult and pediatric patients, incorporating its physicochemical and metabolic properties. nih.govresearchgate.net These models have successfully captured observed clinical data and predicted drug exposure in different age groups. nih.govresearchgate.net
Interactive Table: Example Pharmacokinetic Parameters of Artemether from a Preclinical Study
| Parameter | Value | Unit |
| Cmax | 34 | ng/mL |
| AUC0-∞ | 168 | ng·h/mL |
| T1/2 | 2 | hours |
| Vd/F | Varies | L/kg |
| CL/F | Varies | L/h/kg |
Note: This table represents hypothetical data for illustrative purposes, based on typical parameters found in preclinical studies. Actual values can vary significantly depending on the animal model, and other experimental conditions. Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life; Vd/F: Apparent volume of distribution; CL/F: Apparent total clearance.
Compartmental and Non-Compartmental Pharmacokinetic Modeling with Labeled Artemether
Investigation of Drug-Drug Interactions (DDIs) at the Level of Absorption, Distribution, and Metabolism in In Vitro Systems and Preclinical Models
Artemether-13C, d3 is a valuable tool for elucidating the mechanisms of drug-drug interactions. Co-administration of Artemether with other drugs can lead to altered pharmacokinetic profiles, potentially affecting efficacy and safety.
Artemether is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent by CYP2B6, CYP2C9, and CYP2C19. nih.govgu.se In vitro studies using human liver microsomes and recombinant CYP enzymes are crucial for identifying which enzymes are involved in its metabolism and for assessing the potential for DDIs. researchgate.netingentaconnect.com
Artemisinin (B1665778) derivatives have been shown to both induce and inhibit CYP enzymes. nih.govresearchgate.net For example, Artemether has been reported to induce CYP2B6 and CYP3A4, potentially through the activation of nuclear receptors like CAR and PXR. nih.gov It has also been shown to inhibit CYP2B6 in vitro. researchgate.netingentaconnect.com The use of Artemether-13C, d3 in such in vitro systems allows for the precise measurement of its metabolism in the presence and absence of other drugs, thereby quantifying the extent of inhibition or induction.
Interactive Table: In Vitro Inhibition of CYP2B6 by Artemether
| System | Parameter | Value (µM) |
| Recombinant CYP2B6 | IC50 | 7.5 |
| Human Liver Microsomes | IC50 | 5.4 |
Source: Data compiled from in vitro studies. ingentaconnect.com IC50: Half maximal inhibitory concentration.
Drug transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), play a significant role in the absorption and disposition of many drugs. hep-druginteractions.org Lumefantrine, often co-administered with Artemether, is a substrate and inhibitor of P-gp. nih.gov While specific studies on Artemether-13C, d3 and transporter interactions are limited, the use of labeled compounds is a key methodology in this area. Such studies would typically involve in vitro models like Caco-2 cell monolayers, which express various drug transporters. By measuring the transport of Artemether-13C, d3 across these cell layers in the presence of known transporter inhibitors or inducers, researchers can determine if Artemether is a substrate for specific transporters and assess the potential for transporter-mediated DDIs. researchgate.net
Assessment of Induction and Inhibition of Drug-Metabolizing Enzymes by Co-Administered Agents
Permeability and Transport Studies Across Biological Barriers (e.g., Caco-2 cell monolayers, in situ perfusion) Utilizing Labeled Artemether-13C, d3
The permeability of a drug across biological barriers is a critical determinant of its oral bioavailability and distribution to target sites. Artemether is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. nih.gov
In vitro models like Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium, are widely used to predict the oral absorption of drugs. scispace.comresearchgate.net The use of Artemether-13C, d3 in these systems allows for the accurate measurement of its transport across the cell monolayer, providing a quantitative measure of its permeability. ru.nl
In situ intestinal perfusion studies in animal models provide a more physiologically relevant system for studying drug absorption. In these experiments, a segment of the intestine is isolated and perfused with a solution containing the labeled drug. By measuring the disappearance of the drug from the perfusate and its appearance in the blood, researchers can determine the rate and extent of absorption. The use of Artemether-13C, d3 in these studies would provide precise data on its intestinal permeability and absorption kinetics.
Influence of Formulation on Drug Release and Absorption in Preclinical Systems (e.g., dissolution studies with labeled compound)
The utility of isotopically labeled compounds like Artemether-13C, d3 in pharmacokinetic research is intrinsically linked to the biopharmaceutical properties of the drug delivery system. Artemether is characterized by poor aqueous solubility, which poses a significant challenge to its oral bioavailability. ijper.org Consequently, extensive preclinical and in vitro research has focused on developing advanced formulations to enhance its dissolution rate and subsequent absorption. While initial in vitro dissolution studies often use the unlabeled compound, the data generated are foundational for subsequent preclinical absorption and metabolism studies where a labeled tracer like Artemether-13C, d3 is indispensable for accurately tracking the compound's fate. clearsynth.com
In vitro dissolution testing is a critical first step to predict the in vivo performance of different oral dosage forms. nih.gov These studies are designed to assess the rate and extent to which the active pharmaceutical ingredient is released from the formulation into a dissolution medium under controlled conditions. For a poorly soluble compound like artemether, these tests are crucial for discriminating between formulations with different potentials for bioavailability enhancement. tjpr.org
Research has explored several formulation strategies to improve artemether's dissolution profile. One effective approach is the development of solid dispersions (SD), where the drug is dispersed in a hydrophilic carrier. A study investigating artemether solid dispersions using Soluplus® as the carrier demonstrated a significant improvement in dissolution. The transformation of artemether from a crystalline to an amorphous state within the carrier was confirmed by techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC). ijper.org
The table below summarizes the comparative in vitro dissolution of a plain artemether drug versus a solid dispersion formulation.
Table 1: Comparative In Vitro Dissolution of Plain Artemether vs. Solid Dispersion Formulation
| Time (minutes) | % Cumulative Drug Release (Plain Artemether) | % Cumulative Drug Release (Artemether SD) |
|---|---|---|
| 10 | 10.2 ± 1.5 | 45.8 ± 2.1 |
| 20 | 18.5 ± 2.3 | 68.3 ± 3.5 |
| 30 | 25.6 ± 2.8 | 85.1 ± 4.2 |
| 60 | 38.4 ± 3.1 | 96.7 ± 3.8 |
| 120 | 45.1 ± 3.5 | 98.2 ± 2.9 |
Data derived from studies on solid dispersion formulations of artemether. ijper.org The dissolution medium used was 0.1 N HCl containing 0.5% Myrj 52.
Another successful strategy involves lipid-based formulations, such as lipid matrix tablets. Given artemether's lipophilic nature, incorporating it into a lipid matrix can enhance its release, particularly in biorelevant dissolution media that simulate the gastrointestinal environment. nih.gov A study using stearic acid to create lipid matrix tablets showed superior artemether release compared to a commercially available product. nih.gov The use of sequential biorelevant dissolution media, for instance, starting at pH 1.2 and transitioning to pH 6.8 with the addition of bile salts, provides a more accurate in vitro prediction of in vivo drug release kinetics. nih.gov
The findings from one such study are detailed below, comparing a newly developed lipid matrix formulation (SA0.5C1) with a commercial tablet.
Table 2: Percentage of Artemether Released in Biorelevant Dissolution Media
| Formulation | % Drug Release |
|---|---|
| Commercial Tablet (Coartem®) | 86.12% |
| Lipid Matrix Tablet (SA0.5C1) | 97.21% |
Data from a study investigating lipid matrix tablets for artemether. nih.gov The SA0.5C1 formulation consisted of a 0.5:1 ratio of Stearic Acid to the drug combination.
These in vitro studies establish a rank order of formulation performance. Following this, preclinical studies in animal models are conducted to confirm if the enhanced dissolution translates to improved absorption and bioavailability. It is in this phase that Artemether-13C, d3 becomes a critical tool. By incorporating the stable isotope-labeled compound into the optimized formulations (e.g., solid dispersions or lipid matrix tablets), researchers can precisely quantify the absorption of the parent drug and differentiate it from its metabolites, such as dihydroartemisinin (B1670584), in plasma and tissue samples. clearsynth.comasm.org This ability to trace the labeled molecule provides definitive data on how formulation changes directly influence the pharmacokinetic profile, validating the in vitro findings and guiding further development. scispace.comresearchgate.net
Elucidation of Molecular Interactions and Target Engagement in Vitro and Preclinical Focus
Application in Protein Binding Studies and Determination of Binding Kinetics Using Labeled Ligand
The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter that influences its distribution, metabolism, and efficacy. Stable isotope-labeled compounds like Artemether-13C, d3 are instrumental in accurately quantifying protein binding. By using this labeled variant as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, researchers can achieve high accuracy and precision in measuring the concentration of the unlabeled drug in various biological matrices.
In typical in vitro protein binding assays, such as equilibrium dialysis or ultrafiltration, Artemether-13C, d3 is spiked into samples containing the unlabeled artemether (B1667619) that have been incubated with plasma proteins. The labeled compound's known concentration allows for precise quantification of the unbound fraction of the unlabeled drug, thereby enabling the calculation of the percentage of protein binding. This approach minimizes matrix effects and improves the reliability of the results.
Furthermore, the use of labeled ligands is pivotal in determining binding kinetics, including association (k_on) and dissociation (k_off) rate constants. Techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can be adapted to study the interaction between artemether and its protein targets. While direct use of Artemether-13C, d3 in these specific real-time, label-free technologies is less common, the data generated from LC-MS-based studies using this labeled standard provides the quantitative foundation needed to build and validate kinetic models.
A summary of findings from a hypothetical protein binding study is presented in the table below.
| Parameter | Value | Method |
| Plasma Protein Binding (%) | 85.4 | Equilibrium Dialysis with LC-MS |
| Unbound Fraction (fu) | 0.146 | Ultrafiltration with LC-MS |
| Primary Binding Protein | Human Serum Albumin | In Vitro Assay |
Use in Quantitative Autoradiography for Tissue Distribution Mapping in Preclinical Models
Understanding how a drug distributes throughout the body is fundamental to assessing its potential efficacy and toxicity. Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique used in preclinical animal models to visualize and quantify the distribution of a radiolabeled drug in tissues. While QWBA traditionally uses radioisotopes like carbon-14 (B1195169) or tritium, the principles of using labeled compounds to map distribution extend to stable isotopes, often in conjunction with mass spectrometry imaging (MSI).
In this context, after administering Artemether-13C, d3 to a preclinical model, tissue sections are prepared and analyzed using techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging). This method allows for the label-free detection and spatial mapping of the labeled drug and its metabolites within the tissue slices. The distinct mass of Artemether-13C, d3 enables it to be clearly distinguished from endogenous molecules, providing a detailed picture of its localization in various organs and tissues.
This approach offers high resolution and chemical specificity, revealing whether the drug accumulates in specific tissues, crosses the blood-brain barrier, or is concentrated in organs of metabolism and excretion like the liver and kidneys. The quantitative nature of the technique allows for the determination of drug concentration in different anatomical regions, providing critical data for pharmacokinetic and pharmacodynamic modeling.
The table below illustrates hypothetical tissue distribution data for Artemether-13C, d3 in a preclinical model.
| Tissue | Concentration (ng/g) | Method |
| Liver | 1250 | MALDI-MSI |
| Brain | 45 | MALDI-MSI |
| Spleen | 890 | MALDI-MSI |
| Kidney | 760 | MALDI-MSI |
| Plasma | 210 | LC-MS |
Exploration of Drug-Target Interactions through Isotope-Edited Techniques in In Vitro Systems
Isotope-edited techniques, particularly in the realm of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are sophisticated methods for probing the direct interactions between a drug and its biological target. The use of Artemether-13C, d3 can be pivotal in these studies to pinpoint the binding site and understand the conformational changes that occur upon binding.
In isotope-edited NMR studies, the carbon-13 label in Artemether-13C, d3 can be used to selectively observe the signals from the drug when it is bound to its target protein. By comparing the NMR spectra of the labeled drug in its free and bound states, researchers can identify which parts of the molecule are involved in the interaction. This can provide atomic-level resolution insights into the binding mode.
Similarly, in mass spectrometry-based approaches like hydrogen-deuterium exchange mass spectrometry (HDX-MS), the stable isotopes in Artemether-13C, d3 can serve as a reference point. While HDX-MS primarily tracks the exchange of backbone amide hydrogens on the protein target with deuterium (B1214612) in the solvent, the presence of the labeled ligand can help to precisely define the regions of the protein that are protected from exchange upon drug binding. These protected regions correspond to the drug's binding site or areas that undergo conformational changes.
These advanced in vitro techniques, empowered by the use of isotopically labeled compounds such as Artemether-13C, d3, are crucial for a mechanistic understanding of a drug's mode of action, which is essential for rational drug design and optimization.
Future Directions and Emerging Methodologies
Integration with Imaging Mass Spectrometry (MSI) for Spatiotemporal Distribution Studies of Artemether-13C, d3 and its Metabolites in Preclinical Tissues
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. The integration of Artemether-13C, d3 with MSI offers an unprecedented opportunity to map the drug and its metabolites within preclinical tissue models with high resolution. This allows researchers to observe the drug's journey from absorption to its site of action and subsequent metabolic breakdown in a spatially resolved manner. rsc.org
By tracking the unique mass signature of Artemether-13C, d3 and its labeled metabolites, scientists can gain insights into:
Tissue-specific accumulation: Identifying which tissues and even specific cell types the drug and its metabolites concentrate in. Studies have shown that artemisinin (B1665778) derivatives can have varied distribution in organs like the liver, brain, and plasma. who.int
Intra-organ distribution: Mapping the precise location of the compound within a particular organ, which can be crucial for understanding both efficacy and potential toxicity.
Pharmacokinetic/pharmacodynamic (PK/PD) relationships: Correlating the spatial distribution of the drug with its observed biological effects at a microscopic level.
This approach overcomes the limitations of traditional pharmacokinetic studies that rely on homogenized tissue samples, providing a more granular and biologically relevant picture of drug disposition. fda.govnih.gov
Application in Metabolomics and Fluxomics Research for Systems-Level Understanding of Artemether-Mediated Biological Processes
Metabolomics and fluxomics are systems-level approaches that aim to comprehensively analyze the complete set of metabolites and their dynamic changes within a biological system. biotechnologia-journal.org The use of isotopically labeled compounds like Artemether-13C, d3 is central to these fields, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. nih.govnih.gov
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. creative-proteomics.commdpi.com By introducing a 13C-labeled substrate, such as Artemether-13C, d3, researchers can trace the path of the carbon atoms through various metabolic pathways. nih.gov This provides a detailed map of cellular metabolism and how it is perturbed by the drug.
Key applications of 13C-MFA with Artemether-13C, d3 include:
Identifying drug targets: By observing which metabolic pathways are most affected by the drug, researchers can pinpoint its mechanism of action.
Understanding drug resistance: Comparing the metabolic fluxes in drug-sensitive and drug-resistant organisms can reveal the metabolic adaptations that lead to resistance.
Optimizing drug efficacy: A deeper understanding of the drug's metabolic effects can inform the development of more effective treatment strategies and combination therapies. osti.gov
The data generated from these experiments, often analyzed using mass spectrometry or NMR, provides a quantitative understanding of the metabolic rewiring induced by artemether (B1667619). frontiersin.orgd-nb.info
Table 1: Potential Applications of 13C-MFA in Artemether Research
| Research Area | Application of 13C-MFA with Artemether-13C, d3 | Expected Outcome |
| Mechanism of Action | Tracing the metabolic fate of the 13C label from Artemether-13C, d3 in target organisms. | Identification of key metabolic pathways disrupted by the drug. |
| Drug Resistance | Comparing metabolic flux maps between drug-sensitive and drug-resistant parasite strains. | Uncovering metabolic bypass mechanisms that confer resistance. |
| Combination Therapy | Evaluating the impact of co-administered drugs on the metabolic pathways affected by artemether. | Designing synergistic drug combinations with enhanced efficacy. |
| Host-Parasite Interactions | Investigating the metabolic interplay between the host and parasite during treatment. | Understanding how the host's metabolism influences drug efficacy. |
Development of Novel Analytical Platforms Leveraging Isotopic Labeling for Enhanced Sensitivity and Selectivity in Complex Biological Systems
The development of new analytical platforms is crucial for maximizing the information that can be obtained from isotopically labeled compounds. Innovations in mass spectrometry and other analytical techniques are continually pushing the boundaries of sensitivity and selectivity. researchgate.net
Novel platforms that can leverage Artemether-13C, d3 include:
High-resolution mass spectrometry (HRMS): Provides highly accurate mass measurements, enabling the confident identification of the drug and its metabolites in complex biological matrices like plasma. canberra.edu.au
Tandem mass spectrometry (MS/MS): Offers enhanced selectivity and structural information by fragmenting the parent molecule and analyzing the resulting product ions. frontiersin.org
Liquid chromatography-mass spectrometry (LC-MS/MS): A widely used technique for quantifying drugs and their metabolites in biological fluids, with stable isotope-labeled internal standards like Artemether-13C, d3 being essential for accuracy. asm.orgresearchgate.netwho.int
Novel ionization techniques: Techniques like Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) allow for the direct analysis of samples with minimal preparation. canberra.edu.au
These advanced methods, when combined with the use of Artemether-13C, d3 as an internal standard, ensure the accuracy and reliability of quantitative analyses.
Potential for Advanced Structural Biology Studies using Isotope-Edited Nuclear Magnetic Resonance (NMR) or Cryo-Electron Microscopy (Cryo-EM) with Labeled Artemether-13C, d3
Isotopic labeling is a cornerstone of modern structural biology, enabling the detailed study of molecular structures and interactions.
Isotope-Edited Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to determine the three-dimensional structure of molecules in solution. Isotope-edited NMR techniques, which specifically detect signals from 13C-labeled atoms, can be used to study the interaction of Artemether-13C, d3 with its biological targets. nih.gov This can provide valuable information about the drug's binding site and the conformational changes it induces in the target molecule.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique that allows for the high-resolution structural determination of large macromolecular complexes. thermofisher.com While not a direct application for a small molecule like artemether alone, labeled artemether could be used in conjunction with cryo-electron tomography (cryo-ET). thermofisher.comresearchgate.net For instance, if Artemether-13C, d3 is part of a larger complex or can be tagged (e.g., with biotin (B1667282) for streptavidin labeling), cryo-ET could potentially be used to visualize its location within a cellular context, providing insights into its mechanism of action at a near-native state. nih.gov
These advanced structural biology techniques, powered by isotopic labeling, hold the promise of revealing the molecular details of artemether's interactions within the cell, paving the way for the rational design of new and improved antimalarial drugs.
Q & A
Q. What is the role of Artemether-13C, d3 in pharmacological studies, and how is it validated as an internal standard?
Artemether-13C, d3 is a stable isotope-labeled compound used as an internal standard in mass spectrometry (MS) to quantify artemether and its metabolites (e.g., dihydroartemisinin) with high precision. Validation involves ensuring isotopic purity, verifying retention time alignment with the analyte, and confirming absence of interference via chromatographic separation. For example, precursor/product ion pairs (e.g., 320/267 for Artemether-13C, d3) must match analyte parameters while avoiding isotopic overlap .
Q. What methodologies are employed to synthesize and characterize Artemether-13C, d3?
Synthesis typically involves isotopic labeling via 13C incorporation and deuterium substitution at specific positions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution MS for isotopic enrichment verification, and chromatography (HPLC/UPLC) to assess purity. Stability under storage conditions (e.g., temperature, light exposure) must also be validated to ensure long-term reliability .
Q. How do researchers ensure the stability of Artemether-13C, d3 during experimental workflows?
Stability is assessed through accelerated degradation studies under varying pH, temperature, and light conditions. For MS-based assays, stability is confirmed by comparing peak areas of the internal standard before and after exposure to simulated assay conditions (e.g., plasma matrix effects). Proper storage in inert solvents (e.g., acetonitrile) at -80°C is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic interference when using Artemether-13C, d3 in multi-analyte panels?
Advanced experimental design involves computational modeling of isotopic distributions (e.g., using software like Skyline or XCalibur) to predict and resolve overlaps. For example, deuterium labeling (d3) reduces mass shift conflicts with 13C-labeled analogs. Additionally, chromatographic optimization (e.g., gradient elution) separates co-eluting isotopes. Statistical tools like Monte Carlo simulations assess interference risks during method development .
Q. What statistical frameworks are recommended for interpreting metabolic flux data involving 13C-labeled Artemether derivatives?
The 13C-FLUX framework enables modeling of isotopic labeling patterns to quantify metabolic fluxes. Key steps include:
Q. How should researchers address discrepancies in pharmacokinetic data when using Artemether-13C, d3 across different biological matrices?
Discrepancies often arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:
- Matrix-matched calibration curves : Prepare standards in the same biological matrix (e.g., plasma vs. liver homogenate).
- Standard addition method : Spike known concentrations of Artemether-13C, d3 into samples to quantify recovery rates.
- Cross-validation : Compare results with orthogonal techniques (e.g., radioisotope tracing) .
Q. What criteria determine the optimal LC-MS/MS parameters for quantifying Artemether-13C, d3 in complex samples?
Critical parameters include:
- Collision energy : Optimized to maximize fragment ion intensity while minimizing in-source decay.
- Dwell time : Adjusted to ensure sufficient data points per peak (≥12 points for reliable integration).
- Ionization mode : ESI+ is preferred due to artemether’s non-polar structure. Experimental optimization tools like Design of Experiments (DoE) systematically evaluate parameter interactions to maximize sensitivity and reproducibility .
Data Analysis and Reproducibility
Q. How can researchers validate the reproducibility of Artemether-13C, d3-based assays across laboratories?
Reproducibility is validated through inter-laboratory studies comparing:
- Accuracy : Deviation from reference values (e.g., NIST-certified standards).
- Precision : Inter-day CVs (<15% for bioanalytical assays).
- Robustness : Sensitivity to minor method variations (e.g., column lot differences). Detailed protocols must be documented, including raw data archiving and metadata annotation (e.g., instrument calibration logs) .
Q. What are the best practices for reconciling conflicting isotopic enrichment data in 13C metabolic tracing studies?
Conflicting data may stem from incomplete labeling or kinetic isotope effects. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
